molecular formula C17H18ClNO B3257472 Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl- CAS No. 2896-99-3

Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-

Cat. No.: B3257472
CAS No.: 2896-99-3
M. Wt: 287.8 g/mol
InChI Key: UBFGPBAYWABTDN-UHFFFAOYSA-N
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Description

The compound "Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-" is a benzenemethanol derivative characterized by a chloro substituent at the 5-position, a cyclopropylmethylamino group at the 2-position, and an alpha-phenyl moiety. This structure combines aromatic, amino, and cyclopropane functionalities, which may confer unique physicochemical properties, such as enhanced lipophilicity or stereochemical complexity.

Properties

IUPAC Name

[5-chloro-2-(cyclopropylmethylamino)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-14-8-9-16(19-11-12-6-7-12)15(10-14)17(20)13-4-2-1-3-5-13/h1-5,8-10,12,17,19-20H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFGPBAYWABTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334966
Record name 5-Chloro-2-[(cyclopropylmethyl)amino]-alpha-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-99-3
Record name 5-Chloro-2-[(cyclopropylmethyl)amino]-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2896-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[(cyclopropylmethyl)amino]-alpha-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzhydrol, 5-chloro-2-[(cyclopropylmethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl- (CAS Number: 2896-99-3) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClNO
  • Molecular Weight : 287.8 g/mol
  • IUPAC Name : [5-chloro-2-(cyclopropylmethylamino)phenyl]-phenylmethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against certain Gram-positive bacteria, although its efficacy appears limited compared to other antimicrobial agents.
  • Anticancer Properties : Some derivatives of benzenemethanol compounds have demonstrated cytotoxic effects on various cancer cell lines. This suggests that modifications in the structure could enhance its anticancer activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds revealed that compounds similar to benzenemethanol exhibited selective activity against Gram-positive bacteria like Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds were recorded, highlighting their relative effectiveness compared to standard antibiotics.

CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial
Compound B64Antifungal
Benzenemethanol>128Limited Activity

Anticancer Activity

Research has indicated that certain structural modifications in benzenemethanol derivatives can lead to enhanced cytotoxicity against cancer cells. In vitro studies demonstrated that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Results : Some derivatives showed significantly lower IC50 values, indicating higher potency against these cell lines.
CompoundCell LineIC50 (µM)
Derivative AMCF-710
Derivative BA54915
BenzenemethanolHepG2>30

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of benzenemethanol derivatives. For instance, the introduction of electron-donating groups has been correlated with increased antibacterial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s key structural features can be compared to analogs in the evidence:

Compound Substituents Molecular Formula Exact Mass (g/mol) Potential Applications
Target Compound 5-Cl, 2-(cyclopropylmethyl)amino, α-phenyl C₁₇H₁₇ClN₂O Not provided Hypothetical drug intermediate
Benzenemethanol, 4-bromo-α-cyclopropyl-α-methyl 4-Br, α-cyclopropyl, α-methyl C₁₁H₁₃BrO 240.0035 Metabolite or synthetic intermediate
α-(Chloromethyl)benzenemethanol α-(chloromethyl) C₈H₉ClO Not provided Industrial solvent or precursor
3-Cyclohexene-1-methanol, α,α,4-trimethyl- Cyclohexene core, α,α,4-trimethyl C₁₀H₁₈O Not provided Fragrance or polymer additive

Key Observations :

  • Cyclopropane Impact: The cyclopropylmethylamino group introduces steric hindrance and strain, which could affect binding affinity in hypothetical drug targets compared to simpler alkylamino groups .
  • Aromatic vs. Aliphatic Cores: The benzenemethanol core differs from cyclohexene derivatives (e.g., ), suggesting divergent solubility and stability profiles.
Functional Group Interactions
  • The cyclopropylmethylamino group may confer metabolic stability compared to unstrained amines, as cyclopropane rings resist oxidative degradation. This contrasts with α-(chloromethyl)benzenemethanol , where the chloromethyl group could undergo hydrolysis more readily.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-
Reactant of Route 2
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Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-

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